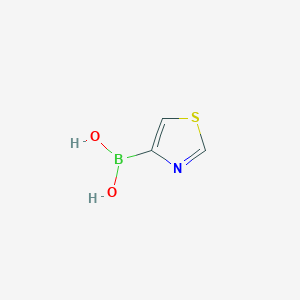
Thiazol-4-ylboronic acid
Descripción general
Descripción
Thiazol-4-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It has a molecular weight of 129.96 and is commonly used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of Thiazol-4-ylboronic acid involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0), sodium carbonate, and 1,4-dioxane at 120℃ for 1 hour under microwave irradiation . The reaction conditions are mild and the products are obtained without work-up and column purification .Molecular Structure Analysis
The molecular structure of Thiazol-4-ylboronic acid is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI key for this compound is ZVSBBXSLDZKABJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Thiazol-4-ylboronic acid has a molecular weight of 128.95 g/mol . It is stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Antioxidant Research
Thiazol-4-ylboronic acid derivatives have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole ring, in particular, has been associated with compounds that exhibit significant antioxidant activity, which is essential for protecting cells from damage caused by free radicals .
Anti-Inflammatory Agents
The anti-inflammatory activity of thiazole derivatives makes them a subject of interest in the development of new therapeutic agents. Thiazol-4-ylboronic acid can be used to synthesize compounds that may inhibit the production of pro-inflammatory cytokines, offering potential treatments for conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Applications
Thiazole compounds have been recognized for their antimicrobial and antifungal activities. Thiazol-4-ylboronic acid can be utilized in synthesizing new drugs that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Cancer Research
Thiazol derivatives have shown promise in antitumor and cytotoxic studies. Thiazol-4-ylboronic acid can be a precursor in the synthesis of compounds with potential applications in cancer treatment, such as inhibitors of cell proliferation or inducers of apoptosis in cancerous cells .
Neuroprotective Studies
Research has indicated that thiazole derivatives may have neuroprotective effects. Thiazol-4-ylboronic acid could contribute to the development of drugs that protect nerve cells from damage, which is particularly relevant in the treatment of neurodegenerative diseases .
Antidiabetic Research
Thiazole derivatives have been explored for their antidiabetic properties. By synthesizing compounds from Thiazol-4-ylboronic acid that can modulate insulin activity or glucose metabolism, researchers can develop new strategies for managing diabetes .
Hepatoprotective Activities
The liver-protective effects of thiazole compounds are another area of interest. Thiazol-4-ylboronic acid may be used to create molecules that help in the prevention and treatment of liver diseases by reducing liver damage and enhancing regeneration .
Development of Photosensitizers
In the field of photodynamic therapy, thiazole derivatives are being investigated as photosensitizers. Thiazol-4-ylboronic acid could be instrumental in designing compounds that, upon activation by light, produce reactive oxygen species to target and destroy cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
1,3-thiazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-8-2-5-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDOIHBEOVTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670302 | |
| Record name | 1,3-Thiazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-4-ylboronic acid | |
CAS RN |
1016642-07-1 | |
| Record name | 1,3-Thiazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazol-4-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




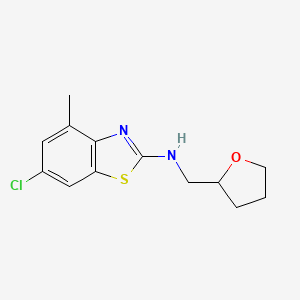


![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)
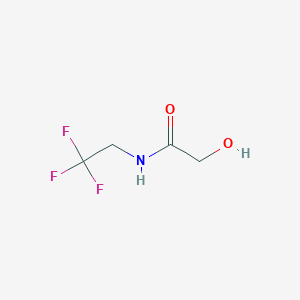
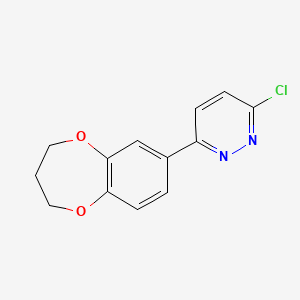

![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)
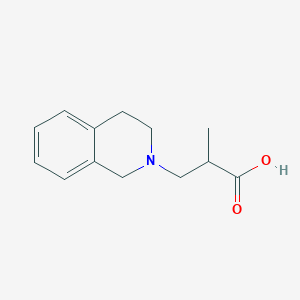
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)